sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the reaction of 2,6-dihydroxybenzoic acid with 4,6-dimethoxypyrimidine in the presence of a base. The reaction typically occurs in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of bispyribac-sodium follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The final product is purified through crystallization and filtration .
Chemical Reactions Analysis
Types of Reactions
Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the pyrimidine rings.
Substitution: The methoxy groups on the pyrimidine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives and modified benzoate compounds .
Scientific Research Applications
Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of herbicide activity and environmental fate.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Widely used in agriculture for weed control in rice paddies and other crops
Mechanism of Action
The mechanism of action of sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate involves the inhibition of acetolactate synthase (ALS), an enzyme crucial for the synthesis of branched-chain amino acids in plants. This inhibition leads to the cessation of plant growth and eventual plant death . The compound is absorbed by both foliage and roots, making it effective against a wide range of weeds .
Comparison with Similar Compounds
Similar Compounds
Bispyribac: The parent compound of bispyribac-sodium.
Thiobencarb: Another herbicide used in rice paddies.
Clomazone: A herbicide with a different mode of action but used in similar applications
Uniqueness
Sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate is unique due to its dual action on both foliage and roots, its broad-spectrum activity, and its effectiveness in aquatic environments. Its ability to control a wide range of weeds with a single application makes it a valuable tool in agricultural weed management .
Properties
IUPAC Name |
sodium;2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O8.Na/c1-26-12-8-13(27-2)21-18(20-12)30-10-6-5-7-11(16(10)17(24)25)31-19-22-14(28-3)9-15(23-19)29-4;/h5-9H,1-4H3,(H,24,25);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHMZYWBSHTEDZ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)[O-])OC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N4NaO8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.